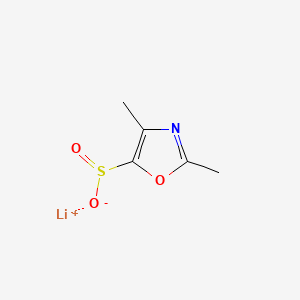
Lithium(1+) dimethyl-1,3-oxazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a lithium ion coordinated with a dimethyl-1,3-oxazole-5-sulfinate ligand, which imparts specific chemical characteristics that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate typically involves the reaction of dimethyl-1,3-oxazole-5-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethyl-1,3-oxazole-5-sulfinic acid+Lithium hydroxide→Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a diverse array of products.
Scientific Research Applications
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Lithium bis(oxalato)borate
- Lithium difluoro(oxalato)borate
- Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is unique due to its specific structural features and reactivity The presence of the oxazole ring and sulfinic group imparts distinct chemical properties that differentiate it from other lithium compounds
Properties
Molecular Formula |
C5H6LiNO3S |
|---|---|
Molecular Weight |
167.1 g/mol |
IUPAC Name |
lithium;2,4-dimethyl-1,3-oxazole-5-sulfinate |
InChI |
InChI=1S/C5H7NO3S.Li/c1-3-5(10(7)8)9-4(2)6-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
IVJIBCFUPMBHHB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(OC(=N1)C)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


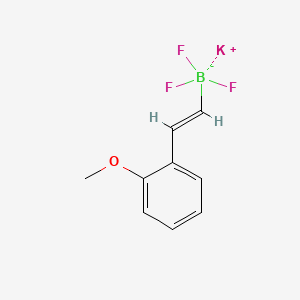
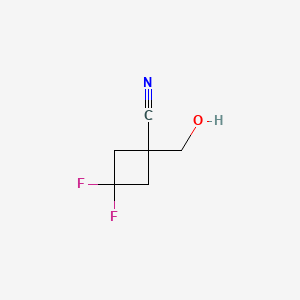
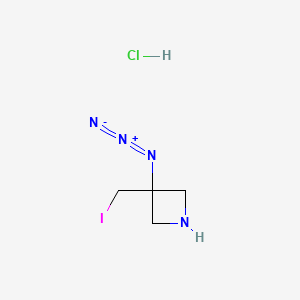
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
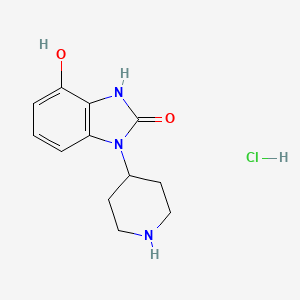
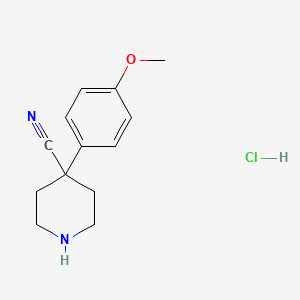
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
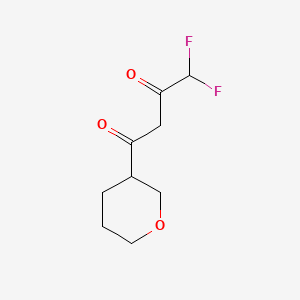
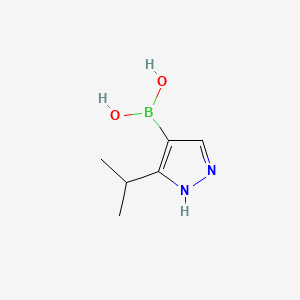
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
![4-(Ethoxycarbonyl)-7-thiabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13465346.png)
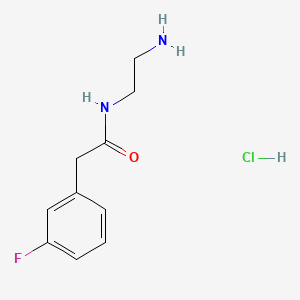
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
